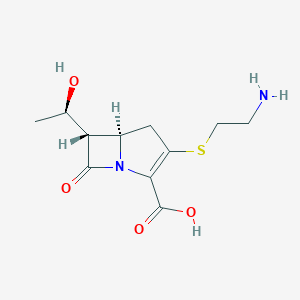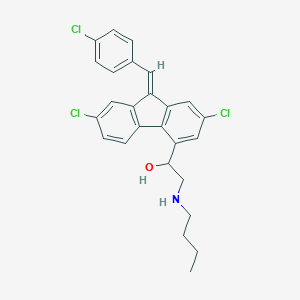
Desbutyl lumefantrine
Overview
Description
Desbutyl Lumefantrine is a metabolite of Lumefantrine, an antimalarial agent used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . This compound retains the antimalarial activity of its parent compound and plays a significant role in the pharmacokinetics and efficacy of Lumefantrine-based therapies .
Mechanism of Action
Target of Action
Desbutyl lumefantrine, also known as Desbutyl-benflumetol or Desbutyllumefantrine, is a metabolite of lumefantrine . The primary targets of this compound are the erythrocytic stages of Plasmodium spp., including Plasmodium falciparum .
Mode of Action
Available data suggest that this compound inhibits the formation of β-hematin by forming a complex with hemin . This interaction inhibits nucleic acid and protein synthesis within the parasite .
Biochemical Pathways
This compound affects the biochemical pathway of heme detoxification within the malaria parasite. By inhibiting the formation of β-hematin, this compound prevents the parasite from detoxifying the heme released during hemoglobin digestion. This results in the accumulation of toxic heme within the parasite, leading to its death .
Pharmacokinetics
This compound is characterized by a two-compartment pharmacokinetic model . The apparent clearance (CL/F) and the apparent volume of distribution of the central compartment (V2/F) show inter-subject variability, which can be explained by factors such as body mass index (BMI) and age . Lumefantrine is metabolized to this compound mainly by the cytochrome P450 enzyme CYP3A4 . The absolute oral bioavailability of lumefantrine, from which this compound is derived, ranges between 4.97% and 11.98% .
Result of Action
The action of this compound results in potent in vitro antimalarial activity . By inhibiting the formation of β-hematin and thus the detoxification of heme, this compound causes the death of the malaria parasite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of lumefantrine to this compound by CYP3A4 can be affected by factors that influence the activity of this enzyme . Additionally, the pharmacokinetics of this compound can be influenced by the patient’s age and BMI .
Biochemical Analysis
Biochemical Properties
Desbutyl lumefantrine interacts with various enzymes and proteins in the body. It is metabolized by the cytochrome P450 enzyme CYP3A4 .
Cellular Effects
This compound has been shown to have potent in vitro antimalarial activity. It has a significant effect on Plasmodium falciparum, the parasite responsible for malaria The compound influences cell function by inhibiting the growth of the parasite
Molecular Mechanism
It is suggested that this compound inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown effective activity against field isolates and laboratory strains of P. falciparum
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The pharmacokinetic parameters of this compound were successfully determined in rats for the first time, and it was found that the absolute oral bioavailability of lumefantrine across the tested doses ranged between 4.97% and 11.98% .
Metabolic Pathways
This compound is involved in the metabolic pathways of the body. It is a metabolite of lumefantrine and is metabolized by the cytochrome P450 enzyme CYP3A4
Transport and Distribution
It is known that this compound is characterized with a two-compartment model, and its apparent volume of distribution is influenced by factors such as Body Mass Index (BMI) and age .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desbutyl Lumefantrine involves the removal of a butyl group from Lumefantrine. This process typically requires specific reaction conditions and reagents to achieve the desired transformation. One common method involves the use of liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS/MS) for the quantitation and validation of the compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) are often employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Desbutyl Lumefantrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Desbutyl Lumefantrine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Lumefantrine: The parent compound, used in combination with artemether for antimalarial therapy.
Halofantrine: Another antimalarial agent that inhibits heme polymerization.
Quinine: A well-known antimalarial that also targets heme detoxification pathways.
Uniqueness
Desbutyl Lumefantrine is unique due to its role as a metabolite of Lumefantrine, contributing to the overall pharmacokinetics and efficacy of Lumefantrine-based treatments. Its specific interactions with hemin and its metabolic profile distinguish it from other similar compounds .
Properties
CAS No. |
355841-11-1 |
|---|---|
Molecular Formula |
C26H24Cl3NO |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
InChI |
InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11+ |
InChI Key |
YLBUTQNEBVPTES-SRZZPIQSSA-N |
SMILES |
CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Isomeric SMILES |
CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Appearance |
Yellow Solid |
melting_point |
158-160°C |
Key on ui other cas no. |
252990-19-5 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(Z)-Desbutyl-benflumetol; (9Z)-α-[(Butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desbutyl-lumefantrine exert its antimalarial activity?
A1: While the exact mechanism of action of DBL is not fully elucidated, it is believed to act similarly to lumefantrine by interfering with the detoxification process of heme within the malaria parasite, Plasmodium falciparum. This interference leads to the accumulation of toxic heme byproducts, ultimately killing the parasite. [, ]
Q2: Is desbutyl-lumefantrine more potent than lumefantrine?
A2: Yes, several studies have demonstrated that DBL exhibits significantly higher in vitro antimalarial activity against P. falciparum compared to lumefantrine. [, , ] This enhanced potency is highlighted by its lower 50% effective concentration (EC50) values in various parasite strains. []
Q3: Is there any evidence suggesting a potential role for desbutyl-lumefantrine in the therapeutic outcome of artemether-lumefantrine treatment?
A3: A study analyzing plasma samples from patients treated with artemether-lumefantrine found lower mean plasma DBL concentrations in those who failed treatment compared to those with an adequate clinical and parasitological response. [] This finding suggests that DBL may contribute to the overall treatment efficacy of artemether-lumefantrine.
Q4: How is desbutyl-lumefantrine metabolized in the body?
A4: DBL is a metabolite of lumefantrine, primarily formed through the cytochrome P450 (CYP) enzyme, CYP3A4, in the liver. [, ]
Q5: Does pregnancy affect the pharmacokinetics of lumefantrine and desbutyl-lumefantrine?
A5: Studies have reported conflicting results regarding the effect of pregnancy on lumefantrine pharmacokinetics. Some studies suggest reduced lumefantrine exposure in pregnant women, while others indicate no significant differences compared to non-pregnant individuals. [, ] Further research is needed to fully understand these discrepancies and optimize dosing strategies in pregnant women.
Q6: What is the relationship between desbutyl-lumefantrine and lumefantrine concentrations in patients treated with artemether-lumefantrine?
A6: A study in Papua New Guinean children found a median DBL/lumefantrine ratio of 1.13%, which is within the range observed in adults. [] This ratio was higher at later time points due to the longer terminal elimination half-life of DBL compared to lumefantrine.
Q7: How does co-administration of artemether-lumefantrine with efavirenz impact lumefantrine pharmacokinetics?
A7: Studies show that co-administration of artemether-lumefantrine with efavirenz, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment, can significantly alter lumefantrine pharmacokinetics. Specifically, efavirenz has been found to reduce lumefantrine exposure, potentially compromising its antimalarial efficacy. [, ]
Q8: Does the CYP2B6 c.516G>T polymorphism influence the pharmacokinetic interaction between efavirenz and lumefantrine?
A8: Yes, research indicates that individuals carrying the CYP2B6 c.516T allele may experience a more pronounced interaction between efavirenz and lumefantrine. [] This genetic variability highlights the importance of considering pharmacogenetic factors when evaluating drug-drug interactions and optimizing treatment strategies.
Q9: Are there significant drug interactions between dolutegravir and artemether-lumefantrine or artesunate-amodiaquine?
A9: A study evaluating the drug interactions between dolutegravir and the antimalarial combinations, artemether-lumefantrine or artesunate-amodiaquine, found that dolutegravir did not significantly alter the pharmacokinetic parameters of either antimalarial drug combination. [] These findings suggest that standard doses of both antimalarial treatments can be safely co-administered with dolutegravir.
Q10: What analytical techniques are commonly employed to quantify lumefantrine and desbutyl-lumefantrine in biological samples?
A10: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the simultaneous quantification of lumefantrine and DBL in biological matrices, such as plasma. This highly sensitive and specific technique enables accurate measurement of these compounds for pharmacokinetic studies and therapeutic drug monitoring. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







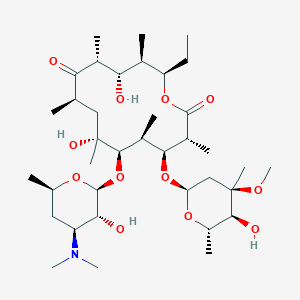


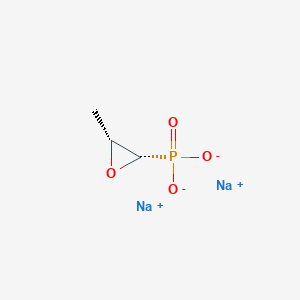
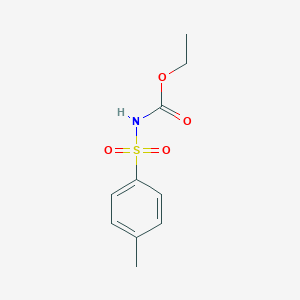

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)

